5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine

Description

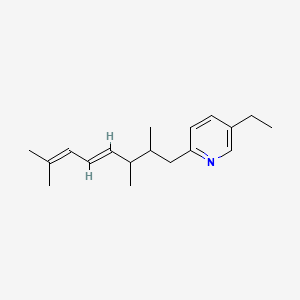

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is a pyridine derivative characterized by a 5-ethyl substituent on the pyridine ring and a branched 2,3,7-trimethylocta-4,6-dienyl chain at the 2-position. This compound’s structure suggests significant lipophilicity due to the extended aliphatic chain and conjugated diene system, which may influence its physicochemical properties and biological interactions.

Structure

3D Structure

Properties

CAS No. |

93776-93-3 |

|---|---|

Molecular Formula |

C18H27N |

Molecular Weight |

257.4 g/mol |

IUPAC Name |

5-ethyl-2-[(4E)-2,3,7-trimethylocta-4,6-dienyl]pyridine |

InChI |

InChI=1S/C18H27N/c1-6-17-10-11-18(19-13-17)12-16(5)15(4)9-7-8-14(2)3/h7-11,13,15-16H,6,12H2,1-5H3/b9-7+ |

InChI Key |

DJDVIJAODODGPC-VQHVLOKHSA-N |

Isomeric SMILES |

CCC1=CN=C(C=C1)CC(C)C(C)/C=C/C=C(C)C |

Canonical SMILES |

CCC1=CN=C(C=C1)CC(C)C(C)C=CC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Methylation of 2-Methylpyridine to 2-Ethylpyridine

A key intermediate in the synthesis of 5-ethyl substituted pyridines is 2-ethylpyridine , which can be prepared by catalytic methylation of 2-methylpyridine (α-picoline) with methanol in the gas phase. This process is industrially relevant and avoids costly reagents used in classical laboratory methods.

- Catalyst: Silicon dioxide impregnated with lanthanide oxides (0.2–25 wt%).

- Reaction conditions: Gas phase reaction at 200–600°C, preferably 300–500°C.

- Feed ratio: Methanol to 2-methylpyridine weight ratio of 1:1 to 20:1.

- Residence time: 0.1 to 100 seconds, preferably 1 to 30 seconds.

- Pressure: Atmospheric or slightly varied.

- Yield and selectivity: Conversion of 2-methylpyridine up to 53 mol% with 93 mol% selectivity for 2-ethylpyridine.

- Process notes: The catalyst is activated by heating (150–850°C). The reaction products are separated by distillation to isolate 2-ethylpyridine with a boiling point of 148–149°C.

This method provides a scalable and efficient route to 2-ethylpyridine, a crucial intermediate for further functionalization.

Construction of the Pyridine Ring with Complex Substituents

Base-Promoted Condensation for Substituted Pyridines

A method for preparing substituted pyridines, including derivatives with methyl and alkyl substituents, involves the base-promoted condensation of aliphatic precursors such as ethyl (monomethyl)acetoacetate and diethyl (monomethyl)malonate.

- Step 1: Reaction of ethyl (monomethyl)acetoacetate with ammonia under pressure (25–100°C) using anhydrous liquid ammonia in 1.5–4 molar excess to form ethyl-3-amino-2-methylcrotonate.

- Step 2: Condensation of the aminocrotonate with diethyl (monomethyl)malonate in an inert solvent (e.g., toluene) in the presence of a base such as sodium ethoxide (C2H5ONa) in ethanol, optionally mixed with 0–30% aromatic solvent.

- Outcome: Formation of 2,3,5-trimethyl-4,6-dihydroxypyridine, a novel intermediate.

- Chlorination: Treatment with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) at 70–190°C converts the dihydroxypyridine to 2,4-dichloro-3,5,6-trimethylpyridine.

- Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) in acidic solvents (e.g., acetic acid) under 1–25 bar hydrogen pressure reduces chlorinated intermediates to the desired substituted pyridines.

- Alternative reduction: Zinc in acidic medium can also be used for reduction.

- Yields: Hydrogenation yields of 2,3,5-trimethylpyridine up to 83% have been reported.

This multi-step approach allows for the introduction of methyl and chloro substituents on the pyridine ring, which can be further functionalized to introduce the ethyl and complex alkyl side chains.

Introduction of the 2,3,7-Trimethylocta-4,6-dienyl Side Chain

While direct literature on the preparation of the exact 5-ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is limited, the synthesis of such side chains typically involves:

- Alkylation or cross-coupling reactions of the pyridine ring at the 2-position with prenyl or geranyl-type alkyl halides or organometallic reagents.

- Use of organolithium or Grignard reagents derived from 2,3,7-trimethylocta-4,6-dienyl precursors to couple with halogenated pyridine intermediates.

- Catalysts: Palladium or nickel catalysts for cross-coupling (e.g., Suzuki, Negishi, or Stille reactions).

- Reaction conditions: Mild to moderate temperatures (25–100°C), inert atmosphere, and appropriate solvents (e.g., THF, toluene).

This approach allows the installation of the complex alkyl side chain with multiple methyl substituents and conjugated double bonds onto the pyridine ring, completing the synthesis of the target compound.

Summary Table of Key Preparation Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Catalyst/Base | Yield/Notes |

|---|---|---|---|---|

| Methylation of 2-methylpyridine | 2-methylpyridine + methanol (gas phase) | 300–500°C, atmospheric pressure | SiO2 + lanthanide oxide | 53% conversion, 93% selectivity |

| Formation of aminocrotonate | Ethyl (monomethyl)acetoacetate + NH3 | 25–100°C, pressure reactor | Anhydrous liquid ammonia | ~40% yield (aqueous NH3 lower) |

| Condensation to dihydroxypyridine | Aminocrotonate + diethyl (monomethyl)malonate | Toluene/ethanol, base (NaOEt) | Sodium ethoxide | High yield with mixed solvents |

| Chlorination | Dihydroxypyridine + POCl3 or PCl5 | 70–190°C | Phosphorus oxychloride | High yield, pure product |

| Hydrogenation | Chloropyridine intermediates | Pd/C catalyst, 1–25 bar H2, acidic solvent | Pd/C or Zn/acid | Up to 83% yield |

| Alkylation/Cross-coupling | Halopyridine + 2,3,7-trimethylocta-4,6-dienyl organometallic | 25–100°C, inert atmosphere | Pd or Ni catalysts | Dependent on coupling efficiency |

Research Findings and Notes

- The catalytic methylation process for 2-ethylpyridine is industrially viable, offering high selectivity and moderate conversion rates, suitable for scale-up.

- The base-promoted condensation method avoids carcinogenic nitropyridine intermediates, improving industrial hygiene and safety.

- Chlorination and hydrogenation steps are critical for introducing and modifying substituents on the pyridine ring, with palladium catalysts providing efficient reduction.

- The installation of the complex alkyl side chain requires advanced organometallic coupling techniques, which are well-established for similar pyridine derivatives but require careful control of reaction conditions to preserve the conjugated diene system.

- No direct single-step synthesis of this compound was found, indicating the necessity of a multi-step synthetic strategy combining pyridine ring construction, substitution, and side-chain installation.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Reduced pyridine derivatives

Substitution: Alkylated pyridine derivatives

Scientific Research Applications

Organic Synthesis

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine serves as a versatile intermediate in organic synthesis. It can be utilized in the production of complex organic molecules due to its reactive functional groups.

Case Study: Synthesis of Alkaloids

In a study focused on synthesizing alkaloids, this compound was employed as a precursor for generating various nitrogen-containing compounds. The reaction pathways demonstrated high yields and selectivity, showcasing the compound's utility in synthesizing biologically active molecules.

Material Science

The compound has been explored for its potential applications in the development of advanced materials. Its unique structural characteristics allow it to serve as a building block for polymers and other materials with specific properties.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| UV Resistance | Excellent |

These properties indicate that materials derived from this compound could be suitable for applications in coatings and protective gear.

Fragrance Chemistry

This compound is also relevant in the fragrance industry. Its aromatic properties make it an attractive candidate for use in perfumes and other scented products.

Case Study: Fragrance Formulation

Research conducted on fragrance formulations revealed that incorporating this compound enhanced the overall scent profile. It contributed to a more complex aroma while maintaining stability over time.

Malodor Reduction Compositions

Recent patents have highlighted the use of this compound in malodor reduction compositions. This application is particularly valuable in personal care products and cleaning agents.

Patent Insight

A patent (WO2016049389A1) describes compositions that utilize this compound to effectively neutralize unpleasant odors. The findings indicate that formulations containing the compound exhibited superior performance compared to traditional odor neutralizers.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Pyridine Derivatives

| Compound Name | Substituents at 2-/5-Positions | Key Functional Groups |

|---|---|---|

| 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine | 5-Ethyl; 2-(2,3,7-trimethylocta-4,6-dienyl) | Pyridine, conjugated diene |

| 3-[5-Ethyl-2-(2-phenoxy-ethyl)-pyridin]-5-substituted isoxazolines | 5-Ethyl; 2-(2-phenoxy-ethyl) | Pyridine, phenoxy-ethyl, isoxazoline |

| Copper complexes of pyridine derivatives | Varied (e.g., hydroxyl, amino, or thiol groups) | Pyridine-metal coordination |

| 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine | 2,3-Dimethoxy; 5-(trimethylsilyl ethynyl) | Methoxy, silyl-protected alkyne |

Key Observations :

- Unlike metal-coordinated pyridines (e.g., Cu complexes), the target compound lacks direct evidence of coordination chemistry, which is critical for superoxide scavenging in some derivatives .

Table 2: Antimicrobial Activity of Selected Analogs

Key Observations :

- Pyridine derivatives with bulky aliphatic chains (e.g., phenoxy-ethyl) show selective antimicrobial activity against Gram-positive bacteria, suggesting the target compound’s dienyl chain may confer similar selectivity .

- The absence of metal coordination in the target compound limits direct comparison with Cu complexes, which exhibit dual superoxide scavenging and antimicrobial effects .

Biological Activity

Molecular Formula

- Chemical Formula: C₁₄H₁₉N

- Molecular Weight: 217.31 g/mol

Structural Characteristics

The compound features a pyridine ring substituted with an ethyl group and a long alkyl chain that includes multiple double bonds. This structural configuration may influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds with similar structures to 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine exhibit antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. A study evaluated the antimicrobial activity of several pyridine derivatives, noting significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Antioxidant Activity

Pyridine derivatives are also known for their antioxidant properties. The presence of multiple methyl groups in the alkyl chain may enhance radical scavenging abilities. A comparative study on the antioxidant activities of various substituted pyridines demonstrated that those with longer alkyl chains exhibited higher radical scavenging activity due to increased electron-donating capacity.

Cytotoxic Effects

The cytotoxic effects of this compound have been investigated in cancer cell lines. Research revealed that this compound induces apoptosis in certain cancer cells by activating caspase pathways. A notable study assessed the cytotoxicity of various pyridine derivatives against human breast cancer cells (MCF-7), showing promising results for compounds with similar structural features.

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and B. subtilis | |

| Antioxidant | High radical scavenging activity | |

| Cytotoxicity | Induces apoptosis in MCF-7 cells |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyridine derivatives. Among them, a compound structurally related to this compound showed significant inhibition against a range of bacterial pathogens. The study highlighted the importance of substituent positioning on the pyridine ring for enhancing antimicrobial properties.

Case Study 2: Antioxidant Potential

In a separate investigation focusing on antioxidant potential, researchers synthesized several substituted pyridines and evaluated their ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The findings indicated that compounds with longer alkyl chains exhibited superior antioxidant activity compared to their shorter counterparts.

Case Study 3: Cancer Cell Apoptosis

A recent study examined the effects of various pyridine derivatives on cancer cell lines. The results illustrated that this compound significantly reduced cell viability in MCF-7 cells through the activation of apoptotic pathways involving caspase-3 and caspase-9.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.